molecular formula C10H11FO2 B3104242 1-(2-Ethoxy-5-fluorophenyl)ethanone CAS No. 1466-79-1

1-(2-Ethoxy-5-fluorophenyl)ethanone

Cat. No.: B3104242
CAS No.: 1466-79-1
M. Wt: 182.19 g/mol
InChI Key: ZUNBXDUDKDEFNN-UHFFFAOYSA-N
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Description

1-(2-Ethoxy-5-fluorophenyl)ethanone is an organic compound with the molecular formula C10H11FO2 It is a derivative of acetophenone, where the phenyl ring is substituted with an ethoxy group at the second position and a fluorine atom at the fifth position

Scientific Research Applications

1-(2-Ethoxy-5-fluorophenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Ethoxy-5-fluorophenyl)ethanone in chemical reactions typically involves electrophilic aromatic substitution . The electrophile, such as a bromine molecule, attacks the aromatic ring, leading to the substitution of a hydrogen atom.

Safety and Hazards

The safety data for 1-(2-Ethoxy-5-fluorophenyl)ethanone indicates that it may pose certain hazards. The compound has been associated with hazard statements H302, H315, H319, and H335, indicating potential harm if swallowed or in contact with skin, and potential eye irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Ethoxy-5-fluorophenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-ethoxy-5-fluoroacetophenone with bromine in dry diethyl ether at a temperature below 28°C. The mixture is then diluted with ether and washed with water. The solution is dried and concentrated under reduced pressure to yield the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves multi-step reactions. For example, the compound can be synthesized by reacting 5-fluoro-2-hydroxyacetophenone with iodoethane and potassium carbonate in acetone at 60°C overnight. The mixture is then filtered, evaporated, and purified to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethoxy-5-fluorophenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of catalysts.

Major Products:

    Oxidation: 2-Ethoxy-5-fluorobenzoic acid.

    Reduction: 1-(2-Ethoxy-5-fluorophenyl)ethanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

1-(2-Ethoxy-5-fluorophenyl)ethanone can be compared with other similar compounds, such as:

    1-(2-Methoxy-5-fluorophenyl)ethanone: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(2-Ethoxy-4-fluorophenyl)ethanone: The fluorine atom is at the fourth position instead of the fifth.

    1-(2-Ethoxy-5-chlorophenyl)ethanone: Chlorine replaces the fluorine atom.

Properties

IUPAC Name

1-(2-ethoxy-5-fluorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-3-13-10-5-4-8(11)6-9(10)7(2)12/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUNBXDUDKDEFNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)F)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5′-Fluoro-2′-hydroxyacetophenone (9.38 g, 61 mmole), iodoethane (7.3 ml, 91 mmole) and K2CO3 (12.6 g, 91 mmole) in acetone (100 ml) was stirred at 60° C. overnight. The mixture was filtered, evaporated, dissolved in hexane/ethyl acetate, washed with 2M NaOH (2×20 ml) and water, dried (MgSO4) and evaporated to give 2′-ethoxy-5′-fluoroacetophenone. A solution of mCPBA )19.3 g, 112 mmole) in CH2Cl2 (500 ml) was dried with MgSO4. 2′-Ethoxy-5′-fluoro-acetophenone (10.2 g, 56 mmole) was added and the mixture was stirred for 3 days. More mCPBA (5 g, 29 mmole) and MgSO4 was added and stirring was continued for 2 days. The mixture was filtered, diluted with ethyl acetate, washed with 2 M NaOH (2×70 ml), NH4Cl (sat, 50 ml), dried (MgSO4) and evaporated. The residue (10.45 g,) was dissolved in ethanol (100 ml). KOH (8.9 g, 160 mmole) was dissolved in water (50 ml). The solutions were combined and stirred for 1 h. The mixture was washed with diethyl ether/hexane 2×(50+25 ml), acidified with HCl (konc), extracted with ethyl acetate (3×100 ml), dried (MgSO4) and evaporated. The residue (8.22 g) was dissolved in CH2Cl2 (100 ml). Triethylamine 11.7 ml, 84 mmole) and bromomethyl methyl ether (6.45 ml, 79 mmole) were added and the solution was refluxed for 2 hrs. More triethylamine 11.7 ml, 84 mmole) and bromomethyl methyl ether (6.45 ml, 79 mmole) were added and refluxing was continued overnight. The solution was evaporated, CH2Cl (200 ml) was added and the solution was washed with water, 2M NaOH and NH4Cl. Drying (MgSO4) and evaporation provided 4.0 g of 1-ethoxy-4-fluoro-2-methoxymethoxybenzene. This compound was reacted in a manner analogous to Example 39 to give (+,−)-N-(cis-2-(3-ethoxy-6-fluoro-2-methoxymethoxyphenyl)-cyclopropyl)-N′-(5-chloropyrid-2-yl)-urea. Finally deprotection with 2 M HCl in dioxane gave the titled compound. 1NMR (250 MHz, DMSO-D6) δ 1.04-1.14 (m, 1H), 1.41-1.56 (m+t, 4H), 1.96-2.06 (m, 1H), 3.05-3.15 (m, 1H), 4.06-4.19 (m, 2H), 6.64 (t, 1H), 6.94 (dd, 1H), 7.19 (d, 1H), 7.82 (dd, 1H), 8.10 (d, 1H), 8.61 (br.s, 1H), 9.08 (br.s, 1H), 9.57 (br.s, 1H).
Quantity
9.38 g
Type
reactant
Reaction Step One
Quantity
7.3 mL
Type
reactant
Reaction Step One
Name
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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